molecular formula C9H9N3OS B2479692 3-(3-pyridinylmethyl)-2-thioxotetrahydro-4H-imidazol-4-one CAS No. 287197-91-5

3-(3-pyridinylmethyl)-2-thioxotetrahydro-4H-imidazol-4-one

Cat. No. B2479692
CAS RN: 287197-91-5
M. Wt: 207.25
InChI Key: DKNYMBJPMOSVPU-UHFFFAOYSA-N
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Description

The compound “3-(3-pyridinylmethyl)-2-thioxotetrahydro-4H-imidazol-4-one” appears to contain a pyridine ring and an imidazole ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The imidazole ring is a five-membered planar ring, which includes two nitrogen atoms that exhibit a negative charge .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine and imidazole rings. The pyridine ring is a six-membered ring with one nitrogen atom and five carbon atoms. The imidazole ring is a five-membered ring with two non-adjacent nitrogen atoms .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the nitrogen atoms in the pyridine and imidazole rings. These nitrogen atoms could act as nucleophiles in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the pyridine and imidazole rings. For instance, the compound is likely to be polar due to the electronegative nitrogen atoms and may have the ability to form hydrogen bonds .

Scientific Research Applications

Synthesis and Chemical Reactions

  • One-pot Multicomponent Cascade Reaction: A study demonstrated the synthesis of imidazo[1,2-a]thiochromeno[3,2-e]pyridines via a cascade reaction, constructing multiple new bonds and rings efficiently without transition metal catalysts, highlighting a novel application in synthetic chemistry (Li et al., 2012).
  • Microwave Irradiation Synthesis: Another research focused on synthesizing imidazo[1,2-a]pyridin-2-one derivatives using a reaction of 4-(arylmethylene)-2-phenyloxazol-5(4H)-one with pyridin-2-amine under microwave conditions, showcasing an efficient synthesis method (Tu et al., 2007).
  • Transition-Metal-Free Synthesis: A study developed a room-temperature, metal-free synthesis of 3-aryl imidazo[1,2-a]pyridines, emphasizing a mild and efficient process for constructing these compounds (Lee & Park, 2015).

Biological and Pharmaceutical Research

  • Antiviral Agents Synthesis: Research focused on synthesizing imidazo[1,2-a]pyridines with thioether side chains, showing significant activity against human cytomegalovirus and varicella-zoster virus, indicating potential as antiviral agents (Gueiffier et al., 1998).

Material Science and Catalysis

  • Coordination Polymers: A study synthesized cadmium(II) coordination polymers using derivatives of this compound, demonstrating their potential in creating diverse molecular architectures and exploring their thermogravimetric and fluorescent properties (Li et al., 2012).
  • Copper(I) Complex as Carbene-Transfer Reagent: Research developed a trinuclear copper(I) complex of 1,3-bis(2-pyridinylmethyl)imidazolylidene, demonstrating its use as a carbene-transfer reagent for preparing catalytically active nickel(II) and palladium(II) complexes, thus contributing to the field of organometallic chemistry (Chen, Qiu, & Chen, 2012).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with all chemicals, appropriate safety precautions should be taken when handling this compound .

Future Directions

Future research could focus on elucidating the biological activity of this compound and optimizing its properties for potential therapeutic applications .

properties

IUPAC Name

3-(pyridin-3-ylmethyl)-2-sulfanylideneimidazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS/c13-8-5-11-9(14)12(8)6-7-2-1-3-10-4-7/h1-4H,5-6H2,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNYMBJPMOSVPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)N1)CC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-pyridinylmethyl)-2-thioxotetrahydro-4H-imidazol-4-one

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